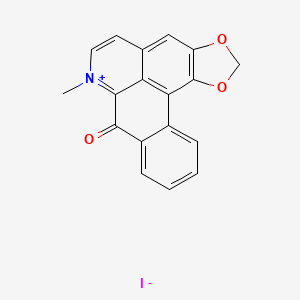
Liriodenine methiodide
Descripción general
Descripción
Liriodenine methiodide exhibits antibacterial and antifungal activity against several microorganisms.
Aplicaciones Científicas De Investigación
Anticancer Applications
Liriodenine has been studied for its potential as an anticancer agent, particularly against ovarian cancer. Research indicates that liriodenine methiodide exhibits significant cytotoxic effects on various cancer cell lines, including CAOV-3, HepG2, and A549 cells.
Mechanism of Action:
- Apoptosis Induction: this compound activates intrinsic apoptotic pathways by inducing caspase-3 and caspase-9, leading to increased mitochondrial permeability and cytochrome c release .
- Cell Cycle Arrest: It has been shown to induce G1 phase cell cycle arrest, inhibiting DNA synthesis and proliferation in cancer cells .
Case Study:
A study demonstrated that treatment with this compound at concentrations of 20-40 μM resulted in significant morphological changes indicative of apoptosis, including chromatin condensation and formation of apoptotic bodies after 24 hours of exposure .
Antifungal Properties
This compound is recognized for its antifungal activities, particularly against pathogenic fungi such as Candida albicans and Cryptococcus neoformans.
Efficacy:
- The minimum inhibitory concentration (MIC) for this compound against C. albicans was found to be 0.9 μM, significantly lower than the parent compound's MIC of 22.5 μM, indicating an eight-fold increase in antifungal potency .
- The antifungal mechanism involves disrupting mitochondrial iron-sulfur cluster synthesis, leading to iron imbalance within the fungal cells .
Data Table: Antifungal Activity Comparison
| Compound | MIC against C. albicans (μM) | MIC against C. neoformans (μM) |
|---|---|---|
| Liriodenine | 22.5 | 45.4 |
| This compound | 0.9 | 7.5 |
Toxicological Studies
The toxicological profile of this compound has been assessed concerning its effects on insect models, particularly focusing on its interaction with GABA receptors.
Findings:
- Liriodenine exhibited moderate toxicity to mosquito species (e.g., Anopheles gambiae), with evidence suggesting that it acts on the GABA receptor pathways .
- The compound showed enhanced toxicity when combined with solvents like DMSO, indicating potential for use in pest control applications .
Case Study:
In a comparative study assessing the effects on insect GABA receptors, liriodenine was found to have a unique pharmacological profile compared to other known compounds like bicuculline, suggesting its potential as an insecticide .
Análisis De Reacciones Químicas
N-Demethylation with Alumina
Treatment of liriodenine methiodide with alumina induces N-demethylation , yielding the demethylated derivative. This reaction proceeds via cleavage of the N-methyl bond under mild conditions, facilitated by alumina's acidic properties. Key observations include:
-
Reactants : this compound + alumina
-
Product : Demethylated liriodenine derivative (exact structure uncharacterized in cited studies)
-
Significance : Demonstrates structural lability of the quaternary ammonium group, relevant for modifying bioactivity .
Antifungal Mechanism Involving Reactive Oxygen Species (ROS)
While not a classical chemical reaction, this compound induces ROS accumulation (e.g., superoxide radicals) by impairing mitochondrial electron transport chains. Key metrics include:
Comparative Reactivity with Analogues
This compound shows distinct reactivity compared to related alkaloids:
Structural Insights from Spectroscopic Data
Reaction pathways correlate with structural features identified via:
Propiedades
Número CAS |
55974-07-7 |
|---|---|
Fórmula molecular |
C18H12INO3 |
Peso molecular |
417.2 g/mol |
Nombre IUPAC |
11-methyl-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one;iodide |
InChI |
InChI=1S/C18H12NO3.HI/c1-19-7-6-10-8-13-18(22-9-21-13)15-11-4-2-3-5-12(11)17(20)16(19)14(10)15;/h2-8H,9H2,1H3;1H/q+1;/p-1 |
Clave InChI |
CCESGQSVLLZXKI-UHFFFAOYSA-M |
SMILES |
C[N+]1=C2C3=C(C4=CC=CC=C4C2=O)C5=C(C=C3C=C1)OCO5.[I-] |
SMILES canónico |
C[N+]1=C2C3=C(C4=CC=CC=C4C2=O)C5=C(C=C3C=C1)OCO5.[I-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Liriodenine methiodide; |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














